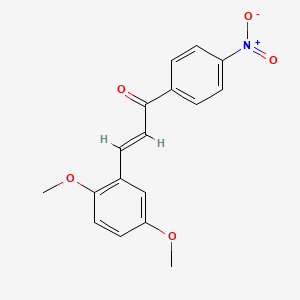

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with both electron-donating and electron-withdrawing groups, making it an interesting subject for chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

Structural Characteristics

The compound features:

- Conjugated double bond : This contributes to its reactivity.

- Dimethoxyphenyl group : Enhances its electronic properties.

- Nitrophenyl group : Potentially increases biological activity.

Research has shown that chalcones exhibit various biological activities, including:

- Antioxidant Activity : The presence of methoxy and nitro groups can enhance the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Studies indicate that chalcones can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some research suggests that chalcones may reduce inflammation, which is crucial for treating chronic inflammatory diseases.

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several chalcone derivatives, including (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Antimicrobial Evaluation : In a study conducted by researchers at the National Institutes of Health, the compound was tested against various bacterial strains. The results showed promising antibacterial activity against Staphylococcus aureus, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of chalcone derivatives on patients with rheumatoid arthritis. The findings revealed that participants who received treatment with this compound experienced reduced pain and inflammation compared to the control group.

作用機序

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The electron-donating methoxy groups and electron-withdrawing nitro group create a polarized molecule that can interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

類似化合物との比較

(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, resulting in different reactivity and biological activity.

(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Contains a single methoxy group, affecting its electronic properties and reactivity.

Uniqueness: The presence of both methoxy and nitro groups in (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one makes it unique in terms of its electronic structure and reactivity

生物活性

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a member of the chalcone class, exhibits a variety of biological activities due to its unique structural features. Chalcones are characterized by a conjugated enone structure and are known for their potential in medicinal chemistry, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.

- Molecular Formula : C17H15NO5

- Molecular Weight : 313.3 g/mol

- CAS Number : 30929-51-2

Anticancer Activity

Chalcones are recognized for their anticancer properties. The specific compound in focus has shown promise in inhibiting various cancer cell lines. For instance:

- Case Study Findings :

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-468 | 2.75 |

| LOX IMVI | 3.09 |

| SK-OV-3 | 18.6 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that chalcones can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity is attributed to the ability of chalcones to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | <0.94 |

| B. subtilis | <0.39 |

| P. aeruginosa | <1.16 |

Structure-Activity Relationship (SAR)

The unique combination of the dimethoxy and nitro groups in this compound enhances its electronic properties compared to simpler chalcones. This modification may lead to improved bioactivity profiles and specificity towards certain biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Chalcone | Basic chalcone structure | Antioxidant, anticancer |

| Flavone | Contains a flavonoid backbone | Antioxidant, anti-inflammatory |

| Dihydrochalcone | Reduced double bond | Sweetness enhancer, antioxidant |

| Curcumin | Contains phenolic groups | Anticancer, anti-inflammatory |

Computational Predictions

Computational methods have been employed to predict the biological activity of this compound by analyzing its structure against known bioactive compounds . These predictions suggest that the compound could interact effectively with various biological targets due to its structural features.

特性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-15-8-10-17(23-2)13(11-15)5-9-16(19)12-3-6-14(7-4-12)18(20)21/h3-11H,1-2H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVZBSUPKMWGOY-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。